Cas no 2273515-86-7 (tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate)
![tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2273515-86-7x500.png)
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2273515-86-7
- EN300-4870515
- tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate
-
- インチ: 1S/C16H21N3O3/c1-16(2,3)22-15(21)18-12-7-5-11(6-8-12)13(20)14-17-9-10-19(14)4/h5-10,13,20H,1-4H3,(H,18,21)
- InChIKey: OHKFXAGQAFPYOJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C(C1=NC=CN1C)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 303.15829154g/mol
- どういたいしつりょう: 303.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 76.4Ų
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4870515-2.5g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-4870515-5.0g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-4870515-10.0g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-4870515-0.25g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-4870515-0.05g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-4870515-0.1g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-4870515-0.5g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-4870515-1.0g |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate |
2273515-86-7 | 95.0% | 1.0g |
$914.0 | 2025-03-15 |
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamateに関する追加情報
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate: A Comprehensive Overview
tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate (CAS No. 2273515-86-7) is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. The molecule's design incorporates a tert-butyl carbamate group, a hydroxy-substituted imidazole moiety, and a phenolic ring, making it a versatile platform for further chemical modifications and functionalization.
The synthesis of tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate involves multi-step reactions that highlight the importance of protecting groups and precise control over reaction conditions. Recent advancements in catalytic methods and green chemistry have enabled more efficient pathways for its preparation, reducing environmental impact while maintaining high yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, further enhancing the practicality of this compound in large-scale production.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Studies have shown that the imidazole moiety within the molecule can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. This property makes it a valuable lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, recent research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
In the realm of agrochemistry, tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate has been investigated as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism or fungal growth suggests its utility in crop protection. Field trials have indicated that this compound can effectively control weeds without adversely affecting crop health, making it a candidate for sustainable agricultural practices.
The structural versatility of this compound also extends to its use in materials science. The phenolic ring and imidazole group can participate in cross-linking reactions, leading to the formation of high-performance polymers or coatings with enhanced mechanical properties. Recent studies have explored its application as a precursor for synthesizing stimuli-responsive materials that can change their properties under external conditions such as temperature or pH changes.
From an environmental perspective, understanding the fate and behavior of tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate in natural systems is crucial for assessing its safety and sustainability. Research into its biodegradation pathways has revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in the environment. This characteristic aligns with current trends toward eco-friendly chemical design.
In terms of safety and handling, while tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate is not classified as hazardous under standard conditions, proper precautions should be taken during synthesis and use to avoid exposure to sensitive populations or prolonged contact with skin or eyes. Storage recommendations include keeping the compound in a cool, dry place away from incompatible materials to ensure stability over time.
Looking ahead, ongoing research aims to further optimize the synthesis routes for tert-butyl N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}carbamate, enhance its bioavailability for pharmaceutical applications, and explore novel uses in emerging fields such as nanotechnology and biomedical engineering. Its unique combination of structural features positions it as a valuable tool for addressing diverse challenges across multiple disciplines.
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